molecular formula C25H27N2O+ B1245281 2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium

2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium

Cat. No. B1245281
M. Wt: 371.5 g/mol
InChI Key: FWPUUAZMOBDYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7,12,13,16,17-octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium is an organic heteroheptacyclic compound consisting of a xanthene ring system fused with two octahydro-2H-quinolizine units.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polycyclic Heterocycles : These compounds are synthesized via aza-Diels-Alder reactions, yielding bioactive polycyclic heterocycles with high efficiency. This synthesis method is valuable in the creation of complex chemical structures (Majumdar, Ponra, & Taher, 2011).

  • Fluorescent Properties for Optoelectronic Applications : Certain derivatives, such as quinolizino[3,4,5,6-ija]quinolinium salts, exhibit intense fluorescence. This characteristic is potentially useful in optoelectronic materials, expanding their applications in technology (Ge, Hu, Li, & Wang, 2016).

Biological and Medicinal Research

  • Antitubercular and Antimicrobial Activities : Novel chromeno[2,3-d]pyrimidine derivatives have shown pronounced antitubercular and antimicrobial activities. This indicates their potential as therapeutic agents in treating bacterial and fungal infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).

  • Potential in Cancer Research : Pyrrolo[3,2,1-ij]quinolines and their derivatives have been noted for their diverse biological functions, including anticancer activities. These compounds' synthesis methods and biological implications are of significant interest in cancer research (Moon, Kim, Lim, & Kim, 2015).

properties

Product Name

2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium

Molecular Formula

C25H27N2O+

Molecular Weight

371.5 g/mol

IUPAC Name

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene

InChI

InChI=1S/C25H27N2O/c1-5-16-13-18-15-19-14-17-6-2-10-27-12-4-8-21(23(17)27)25(19)28-24(18)20-7-3-11-26(9-1)22(16)20/h13-15H,1-12H2/q+1

InChI Key

FWPUUAZMOBDYAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3)CCC7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium
Reactant of Route 2
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium
Reactant of Route 3
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium
Reactant of Route 4
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium
Reactant of Route 5
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium
Reactant of Route 6
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.